Phellodendrine

Beschreibung

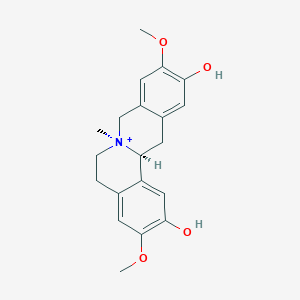

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBVPNQTBKHOEQ-KKSFZXQISA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218855 | |

| Record name | Phellodendrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6873-13-8 | |

| Record name | (-)-Phellodendrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellodendrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellodendrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phellodendrine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR68S526RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phellodendrine Signaling Pathways in Cancer Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Phellodendrine, a quaternary ammonium alkaloid derived from the bark of Phellodendron species, is a prominent compound in traditional medicine. Recent scientific investigation has revealed its significant anti-neoplastic properties, positioning it as a compound of interest for modern oncology research. Phellodendrine exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. This technical guide provides an in-depth exploration of the core signaling pathways targeted by phellodendrine and its related compounds in cancer cells. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the molecular mechanisms to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by Phellodendrine

Phellodendrine functions as a multi-target agent, influencing several critical signaling cascades that are often dysregulated in cancer. Its therapeutic potential stems from its ability to simultaneously inhibit pro-survival pathways while activating pro-apoptotic and autophagic processes.

Inhibition of Pro-Survival and Proliferative Pathways

Phellodendrine and extracts from Phellodendron amurense have been shown to suppress key pathways that drive cancer cell growth and proliferation, notably the PI3K/Akt and MAPK pathways.[1][2][3]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[4][5][6][7] Phellodendrine has been observed to inhibit the PI3K/Akt signaling cascade.[1] This inhibition prevents the downstream activation of targets like mTOR and the transcription factor NF-κB, which are crucial for cell proliferation and survival. An extract from Phellodendron amurense known as Nexrutine was also found to reduce the levels of phosphorylated Akt (pAkt), the active form of the kinase, in prostate cancer cells.[8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a critical role in transmitting signals from the cell surface to the nucleus to control gene expression and cell division.[9][10] Phellodendrine has been shown to suppress the activation of the MAPK pathway, thereby contributing to its anti-proliferative effects.[1] This is consistent with findings for berberine, another major alkaloid in Phellodendron extracts, which also inhibits the phosphorylation of MAPK.[2][3]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Phellodendrine inhibits NF-κB signaling, partly through its suppression of the upstream Akt pathway.[1]

Induction of Apoptosis via the Mitochondrial Pathway

Phellodendrine is a potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.[1] This process is initiated by the accumulation of reactive oxygen species (ROS) and the subsequent disruption of mitochondrial membrane potential.

Key molecular events include:

-

ROS Accumulation: Phellodendrine treatment leads to an increase in intracellular ROS levels in cancer cells.[1][11]

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which activates a cascade of executioner caspases, including caspase-9 and the downstream caspases-3 and -7. This culminates in the cleavage of essential cellular substrates like PARP, leading to programmed cell death.[11]

A related compound, Phellodendronoside A (PDA), similarly induces apoptosis by modulating Bcl-2, Bax, and Caspase 3 levels in hepatocellular carcinoma cells.[12][13]

Activation of Autophagy via the AMPK/mTOR Pathway

In addition to apoptosis, phellodendrine can promote autophagy, a cellular self-degradation process that can be tumor-suppressive in certain contexts. It achieves this by activating the AMP-activated protein kinase (AMPK) signaling pathway.[1][14] Activated AMPK, a key cellular energy sensor, subsequently inhibits the mTOR complex 1 (mTORC1), which is a major negative regulator of autophagy.[14] By activating AMPK and inhibiting mTOR, phellodendrine effectively lifts the brakes on the autophagic machinery.[1][14]

Quantitative Analysis of Phellodendrine's Anti-Cancer Effects

The cytotoxic and cytostatic effects of phellodendrine and related compounds have been quantified across various cancer cell lines. This data is crucial for comparing sensitivity and determining effective concentrations for in vitro studies.

Table 1: IC50 Values of Phellodendrine and Related Compounds in Cancer Cells

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |

| Phellodendronoside A (PDA) | SMMC-7721 | Hepatocellular Carcinoma | ~47.52 µM | [12] |

| Phellodendron amurense Tincture | HCT 116 | Colorectal Carcinoma | 109.8 µg/mL | [15][16] |

| Phellodendron amurense Tincture | HeLa | Cervical Carcinoma | 120.3 µg/mL | [15][16] |

| Phellodendron amurense Tincture | MCF-7 | Breast Cancer | 215.4 µg/mL | [15][16] |

| Phellodendron amurense Tincture | A549 | Lung Carcinoma | 301.2 µg/mL | [15][16] |

| Phellodendron amurense Tincture | 3T3 (non-cancer) | Murine Fibroblast | > 500 µg/mL | [15][16] |

Note: The data for Phellodendron amurense tincture reflects the activity of a complex extract, of which phellodendrine is one of several active alkaloids.[15][17]

Table 2: Effect of Phellodendron amurense (PA) Extract on Cell Cycle Distribution

Treatment with PA extract has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.

| Cell Line | Treatment Time | Effect Observed | Citation |

| HeLa | 24 h | G1 Phase Arrest | [15][17] |

| HCT116 | 24 h | G1 Phase Arrest | [15][17] |

| A549 | 24 - 48 h | G1 Phase Arrest | [15][17] |

| MCF-7 | - | No significant cell cycle block | [15][17] |

| All (except A549) | Time-dependent | Increase in sub-G0 population (apoptosis) | [15][17] |

Note: Phellodendronoside A (PDA) was reported to cause S phase arrest in SMMC-7721 cells.[12][13]

Key Experimental Protocols

Reproducible and standardized methodologies are essential for studying the effects of phellodendrine. The following sections detail common protocols used to generate the data discussed in this guide.

Cell Viability Assessment (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HCT 116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[15]

-

Treatment: Add various concentrations of phellodendrine (or the extract being tested) to the wells. Include a vehicle control (e.g., DMSO or ethanol) and an untreated cell control.[15]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: At the end of the treatment, add 20 µL of MTS reagent to each well.[15][18]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.[15]

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[15]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Use a non-linear regression method to determine the IC50 value.[15]

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Culture cells in 6-well plates (e.g., 1.5 x 10⁵ cells/well) and treat with the desired concentration of phellodendrine for a specified time (e.g., 24 hours).[12]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[12]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Pathway Protein Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins within a signaling pathway (e.g., p-Akt, Bax, Bcl-2, cleaved Caspase-3).

Methodology:

-

Protein Extraction: After treatment with phellodendrine, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-Caspase 3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion and Future Directions

Phellodendrine is a promising natural compound that exhibits significant anti-cancer activity through its coordinated modulation of multiple signaling pathways. Its ability to inhibit cell proliferation (via PI3K/Akt and MAPK), induce apoptosis (via the mitochondrial pathway), and promote autophagy (via AMPK/mTOR) makes it a compelling candidate for further oncological research. The quantitative data and established protocols provided in this guide offer a foundation for researchers to explore its therapeutic potential.

Future research should focus on:

-

In Vivo Efficacy: Translating these in vitro findings into pre-clinical animal models to assess bioavailability, efficacy, and potential toxicity.

-

Combination Therapies: Investigating the synergistic effects of phellodendrine with conventional chemotherapeutic agents or other targeted therapies to enhance efficacy and overcome drug resistance.

-

Target Deconvolution: Further elucidating the direct molecular targets of phellodendrine to better understand its precise mechanism of action.

-

Pharmacokinetics and Drug Delivery: Optimizing the delivery of phellodendrine to tumor tissues to improve its therapeutic index.

By continuing to unravel the complex molecular pharmacology of phellodendrine, the scientific community can pave the way for its potential development as a novel anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Dietary administration of berberine or Phellodendron amurense extract inhibits cell cycle progression and lung tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Akt-and CREB-mediated prostate cancer cell proliferation inhibition by Nexrutine, a Phellodendron amurense extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Phellodendronoside A Exerts Anticancer Effects Depending on Inducing Apoptosis Through ROS/Nrf2/Notch Pathway and Modulating Metabolite Profiles in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phellodendronoside A Exerts Anticancer Effects Depending on Inducing Apoptosis Through ROS/Nrf2/Notch Pathway and Modulating Metabolite Profiles in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

Pharmacological properties of Phellodendrine and its derivatives

An In-depth Technical Guide on the Pharmacological Properties of Phellodendrine

Abstract

Phellodendrine is a quaternary isoquinoline alkaloid primarily isolated from the bark of Phellodendron amurense and Phellodendron chinense, plants long used in traditional Chinese medicine.[1][2] Modern pharmacological research has begun to systematically investigate its molecular mechanisms and therapeutic potential. This document provides a comprehensive overview of the pharmacological properties of phellodendrine, detailing its anti-inflammatory, immunomodulatory, neuroprotective, and anticancer activities. We consolidate quantitative data from various studies, outline key experimental methodologies, and illustrate the primary signaling pathways modulated by this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a technical understanding of phellodendrine's bioactivity.

Introduction

Phellodendrine is a key bioactive constituent of Cortex Phellodendri (known as "Huang Bai"), a fundamental herb in traditional Chinese medicine used to treat a variety of ailments, including dysentery, meningitis, and pneumonia.[3] It is a quaternary ammonium alkaloid distinguished by its isoquinoline structure.[2] Scientific interest in phellodendrine has grown, with studies demonstrating a wide range of pharmacological effects, such as anti-inflammatory, antioxidant, immunomodulatory, and antitumor properties.[3][4][5] Its therapeutic potential has been investigated in conditions like ulcerative colitis, nephritis, major depressive disorder, and various inflammation-related diseases.[6][7][8][9] This whitepaper synthesizes the current scientific literature to provide a detailed resource on its pharmacological profile.

Pharmacological Properties

Phellodendrine exhibits a broad spectrum of biological activities, positioning it as a compound of significant therapeutic interest. These activities are underpinned by its interaction with multiple molecular targets and signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Phellodendrine has demonstrated potent anti-inflammatory and immunosuppressive properties.[4] It can suppress cellular immune responses, such as the graft-versus-host reaction and delayed-type hypersensitivity, without impacting the overall antibody response in animal models.[4] Studies using network pharmacology and experimental validation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that phellodendrine can reduce the levels of pro-inflammatory cytokines like IL-6 and IL-1β.[7][10] Its mechanism involves the direct targeting of proteins such as PTGS1 (COX-1), PTGS2 (COX-2), and PIK3CA, which in turn regulates key inflammatory pathways like the TNF and cAMP signaling pathways.[7][10] Furthermore, phellodendrine has been shown to alleviate lumbar disc pain in animal models by reducing the expression of NF-κB p65 and subsequently decreasing the levels of inflammatory factors TNF-α and IL-1β.[11]

Neuroprotective Effects

The neuroprotective potential of phellodendrine and its source, Cortex Phellodendri, has been explored in models of neurodegenerative and neurological disorders. Extracts from Cortex Phellodendri, which contain phellodendrine, have shown a protective effect against beta-amyloid-induced neurotoxicity in PC12 cells, a common model for Alzheimer's disease.[12] The mechanism appears to involve the suppression of cellular apoptosis by increasing the Bcl-2/Bax ratio and decreasing the release of cytochrome c and the expression of caspase-3.[12] Additionally, phellodendrine is being investigated for its therapeutic effects on major depressive disorder (MDD), which is often linked to inflammatory processes.[9] It has been shown to modulate targets like SLC6A4, SLC6A3, and MAOA through pathways such as the serotonergic synapse and cAMP signaling pathways.[9] In corticosterone-treated PC12 cells, phellodendrine influenced the PI3K/Akt signaling pathway and affected levels of inflammatory cytokines IL-6 and IL-1β.[9][13]

Anticancer Properties

Phellodendrine has reported antitumor activity in certain types of cancer.[8] While much of the anticancer research on Cortex Phellodendri has focused on its most abundant alkaloid, berberine, phellodendrine itself has been noted as a bioactive compound with potential in this area.[1][14] For instance, it has been studied for its effects in pancreatic cancer.[6][8] The anticancer effects of related compounds from the same plant source often involve mechanisms like the induction of apoptosis, cytotoxicity, and the inhibition of cell invasion and migration.[15][16]

Antioxidant Activity

Phellodendrine demonstrates significant antioxidant properties. It has shown protective activity against AAPH-induced oxidative stress in zebrafish embryos.[3][7] The underlying mechanism involves the regulation of the AKT/NF-κB pathway, leading to a reduction in oxidative damage.[3] In models of burn sepsis-induced intestinal injury, phellodendrine was found to mitigate oxidative stress.[17]

Mechanisms of Action and Signaling Pathways

Phellodendrine exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Network pharmacology analyses and experimental validations have identified pathways centrally involved in inflammation, cell survival, and metabolism as primary targets.

The primary mechanisms include:

-

PI3K/Akt/NF-κB Pathway: Phellodendrine has been shown to inhibit the PI3K/Akt pathway, which subsequently suppresses the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[3][7] This action downregulates the expression of inflammatory mediators like iNOS, COX-2, IL-6, and TNF-α.[3][7][18]

-

AMPK/mTOR Pathway: In the context of ulcerative colitis and burn sepsis-induced intestinal injury, phellodendrine promotes autophagy by regulating the AMPK/mTOR signaling pathway.[17][19] Activation of AMPK and subsequent inhibition of mTOR initiates the autophagic process, which helps to clear damaged cellular components and restore tissue homeostasis.[19]

-

cAMP and TNF Signaling Pathways: These pathways are also significantly regulated by phellodendrine to exert anti-inflammatory effects.[7][10] By modulating these pathways, phellodendrine can influence the expression of various inflammation-related targets.[7]

Caption: Phellodendrine's anti-inflammatory action via PI3K/Akt/NF-κB pathway inhibition.

Caption: Phellodendrine promotes autophagy through the AMPK/mTOR signaling pathway.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from preclinical studies on phellodendrine. This data provides insights into its potency and the concentrations at which it exerts biological effects.

| Pharmacological Effect | Model System | Treatment/Dosage | Key Quantitative Results | Reference |

| Anti-inflammatory | LPS-induced RAW 264.7 cells | Varies (concentration not specified) | Significantly reduced levels of IL-6. Altered mRNA expression of PTGS1, PTGS2, AKT1, PI3CA, etc. | [7][10] |

| Anti-inflammatory | LPS-induced endotoxemia in mice | 200 mg/kg (Cortex Phellodendri extract) | Significantly increased survival rates. Down-regulated serum IL-6, IL-1β, and MCP-1. | [18] |

| Anti-inflammatory (Lumbar Disc Herniation) | Rat model | 48.2 mg/kg | Effectively decreased the expression level of p65 mRNA and reduced levels of TNF-α and IL-1β. | [11] |

| Intestinal Protection (Burn Sepsis) | Mouse model | 30 mg/kg | Attenuated histopathological changes and reduced intestinal cell apoptosis. | [17] |

| Neuroprotection | Aβ-induced neurotoxicity in PC12 cells | Varies (Cortex Phellodendri extract) | Significantly increased cell viability. Markedly elevated the Bcl-2/Bax ratio. | [12] |

| Neuroprotection (Memory Dysfunction) | Scopolamine-induced rats | 200 mg/kg (P. amurense extract) | Significantly restored cholinergic immunoreactivity and reduced pro-inflammatory cytokine mRNA. | [20] |

Key Experimental Methodologies

The investigation of phellodendrine's pharmacological properties employs a range of standard and advanced experimental protocols. Below are methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[7][18]

-

Treatment: Cells are pre-treated with varying concentrations of phellodendrine for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response.[7]

-

Cytokine Measurement (ELISA): After the incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][13]

-

Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells using a reagent like TRIzol. The RNA is then reverse-transcribed into cDNA. Quantitative real-time PCR (qRT-PCR) is performed using specific primers for target genes (e.g., IL6, TNF, PTGS2, AKT1) and a housekeeping gene (e.g., β-actin) for normalization. The relative changes in mRNA expression are calculated to determine the effect of phellodendrine.[7][13]

-

Western Blotting: To analyze protein expression and signaling pathway activation, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) and a loading control (e.g., β-actin).[19]

Caption: General experimental workflow for in vitro anti-inflammatory studies of phellodendrine.

Animal Models

-

LPS-Induced Endotoxemia: Mice are pretreated with phellodendrine or its extract orally for several consecutive days. Two hours after the final dose, sepsis is induced by an intraperitoneal injection of a high dose of LPS (e.g., 35 mg/kg). Survival rates are monitored, and blood is collected to measure serum cytokine levels.[18]

-

Burn Sepsis Model: A mouse model is established by inflicting a burn followed by an intraperitoneal injection of LPS (e.g., 10 mg/kg). Phellodendrine (e.g., 30 mg/kg) is administered after the burn and before the LPS injection. Intestinal tissues are then collected for histopathological analysis (H&E staining), apoptosis assessment (TUNEL assay), and immunofluorescence staining for autophagy markers.[17]

Conclusion

Phellodendrine, a primary alkaloid from Cortex Phellodendri, exhibits a compelling profile of pharmacological activities, most notably in the realms of anti-inflammation, immunomodulation, and neuroprotection. Its therapeutic effects are mediated through the modulation of critical signaling pathways, including PI3K/Akt/NF-κB and AMPK/mTOR. The available preclinical data, supported by both in vitro and in vivo studies, underscores its potential as a lead compound for the development of novel therapeutics for a range of disorders characterized by inflammation and oxidative stress. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to translate these promising preclinical findings into clinical applications.

References

- 1. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Importance of Phellodendrine in Traditional and Modern Medicines: An Update on Therapeutic Potential in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phellodendrine - LKT Labs [lktlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Network pharmacology combined with experimental verification for exploring the potential mechanism of phellodendrine against depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the effect of phellodendrin application on rats creating an experimental model of non-compression lumbar disc herniation on the NF-κB-related inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison the neuropreotective effect of Cortex Phellodendri chinensis and Cortex Phellodendri amurensis against beta-amyloid-induced neurotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Phellodendrine inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phellodendron amurense and Its Major Alkaloid Compound, Berberine Ameliorates Scopolamine-Induced Neuronal Impairment and Memory Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Ethnobotanical Tapestry of Phellodendrine: A Technical Guide to its Origins, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendrine, a quaternary ammonium alkaloid, is a significant bioactive compound derived from the bark of Phellodendron species. With a rich history of use in Traditional Chinese Medicine (TCM), this molecule is now the subject of intense scientific scrutiny for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the ethnobotanical origins of phellodendrine, detailed experimental protocols for its extraction, isolation, and characterization, and a comprehensive overview of its known biological activities and associated signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural product.

Ethnobotanical Origins of Phellodendrine

Phellodendrine is primarily isolated from the bark of two main species of the Phellodendron genus (Family: Rutaceae): Phellodendron amurense Rupr. and Phellodendron chinense Schneid.[1]. In the pharmacopeia of Traditional Chinese Medicine, the dried bark of these trees is known as "Huang Bai" (黄柏) or Cortex Phellodendri[1][2].

For centuries, Huang Bai has been a cornerstone of TCM, valued for its "bitter" and "cold" properties[3]. Its traditional applications are extensive and well-documented in classical Chinese medical texts. The primary traditional uses of Huang Bai are centered on its ability to "clear heat and dry dampness" and "drain fire and detoxify"[4][5]. These concepts translate in modern medical terms to potent anti-inflammatory, antimicrobial, and astringent properties.

Historically, Huang Bai has been used to treat a wide array of ailments, including:

-

Gastrointestinal Disorders: Diarrhea, dysentery, and intestinal infections have been traditionally treated with Huang Bai, leveraging its antimicrobial and anti-inflammatory effects on the gut[4].

-

Jaundice and Liver Conditions: Its ability to "clear damp-heat" has made it a traditional remedy for jaundice and other liver-related disorders[6].

-

Urinary Tract Infections: Huang Bai has been a primary herb for treating urinary tract infections, cystitis, and other inflammatory conditions of the bladder[5][7].

-

Skin Diseases: Topically and internally, it has been used for a variety of skin conditions characterized by inflammation and infection, such as sores, boils, and eczema[8].

-

Arthritis and Joint Pain: The anti-inflammatory properties of Huang Bai have been applied to alleviate the symptoms of arthritis and other inflammatory joint conditions[9].

Phellodendrine, as one of the principal active alkaloids in Huang Bai, is a key contributor to these therapeutic effects, alongside other notable alkaloids like berberine and palmatine[9][10]. The long-standing and widespread use of Phellodendron bark in traditional medicine provides a rich ethnobotanical foundation for the modern scientific investigation into phellodendrine's therapeutic potential.

Quantitative Data

The following tables summarize key quantitative data related to the extraction, analysis, and biological activity of phellodendrine and associated compounds from Phellodendron species.

Table 1: Extraction Yield of Phellodendrine and Other Major Alkaloids from Phellodendron amurense Bark

| Compound | Extraction Method | Yield (mg/g of dried bark) | Reference |

| Phellodendrine | Hydrochloric acid/methanol-ultrasonic | 24.41 | [5] |

| Berberine | Hydrochloric acid/methanol-ultrasonic | 103.12 | [5] |

| Palmatine | Hydrochloric acid/methanol-ultrasonic | 1.25 | [5] |

Table 2: IC50 Values of Selected Compounds from Phellodendron Bark for Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | IC50 (µM) | Reference |

| Limonin | Nitric Oxide (NO) Production Inhibition | Hepatocytes | 16 | [6] |

| Obakunone | Nitric Oxide (NO) Production Inhibition | Hepatocytes | 2.6 | [6] |

| Phellodendrine | CYP1A2 Inhibition | Rat Liver Microsomes | 22.99 | [2] |

| Phellodendrine | CYP2C9 Inhibition | Rat Liver Microsomes | 16.23 | [2] |

Table 3: Pharmacokinetic Parameters of Phellodendrine in Rats (Intravenous Administration)

| Parameter | Value | Units | Reference |

| Lower Limit of Quantification (Plasma) | 0.5 | ng/mL | [11] |

| Lower Limit of Quantification (Tissues) | 1.0 - 2.5 | ng/g | [11] |

| Area Under the Curve (AUC0–t) | 15.58 - 57.41 | mg/L*min | [11] |

| Maximum Concentration (Cmax) | 1.63 - 4.93 | mg/L | [11] |

| Tissue Distribution | Highest concentrations found in the kidney | - | [11] |

Experimental Protocols

Extraction of Phellodendrine from Phellodendron Bark (Ultrasonic-Assisted Extraction)

This protocol is a composite based on established methodologies for the efficient extraction of alkaloids from Phellodendron bark[5][9].

Materials and Reagents:

-

Dried Phellodendron amurense or Phellodendron chinense bark, ground to a 40-mesh powder.

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ultrasonic bath (40 kHz, 250 W)

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (0.45 µm filter)

Procedure:

-

Preparation of Extraction Solvent: Prepare a solution of 1% hydrochloric acid in methanol (v/v).

-

Extraction:

-

Weigh 10 g of powdered Phellodendron bark and place it in a 500 mL Erlenmeyer flask.

-

Add 200 mL of the 1% HCl/methanol solvent to the flask.

-

Place the flask in an ultrasonic bath and sonicate at 40 kHz and 250 W for 30 minutes at room temperature.

-

After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

-

Decant and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times with 150 mL of the extraction solvent for 30 minutes each.

-

Pool the supernatants from all three extractions.

-

-

Solvent Evaporation:

-

Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.

-

-

Sample Preparation for Analysis:

-

Redissolve a known amount of the crude extract in methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

Isolation and Purification of Phellodendrine by Column Chromatography

This is a general protocol for the purification of alkaloids from the crude extract. Optimization of the solvent system may be required.

Materials and Reagents:

-

Crude alkaloid extract from Phellodendron bark

-

Silica gel (200-300 mesh) for column chromatography

-

Glass chromatography column

-

Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, hexane in various ratios)

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

UV lamp for TLC visualization

-

Fraction collector

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle and equilibrate the column with the initial mobile phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution). A common gradient for alkaloid separation is a chloroform-methanol gradient.

-

Collect fractions of the eluate using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound with the same Rf value as a phellodendrine standard.

-

-

Purification:

-

The combined fractions may require further purification using preparative HPLC to obtain highly pure phellodendrine.

-

Quantitative Analysis of Phellodendrine by HPLC-DAD

This protocol outlines the high-performance liquid chromatography with a diode-array detector method for the quantification of phellodendrine[12][13].

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A typical gradient might be: 0-10 min, 10-25% B; 10-25 min, 25-40% B; 25-30 min, 40-10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 284 nm.

Procedure:

-

Standard Preparation: Prepare a stock solution of phellodendrine standard in methanol. Create a series of calibration standards by serially diluting the stock solution.

-

Sample Analysis: Inject the prepared sample extracts and the calibration standards into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the phellodendrine standard against its concentration. Determine the concentration of phellodendrine in the samples by interpolating their peak areas on the calibration curve.

Structural Characterization of Phellodendrine by NMR Spectroscopy

This section describes the general approach for the structural elucidation of phellodendrine using Nuclear Magnetic Resonance (NMR) spectroscopy[14][15].

Instrumentation:

-

Bruker Avance III 500 MHz NMR spectrometer or equivalent.

-

NMR tubes.

-

Deuterated solvents (e.g., CDCl3, MeOD).

Procedure:

-

Sample Preparation: Dissolve a purified sample of phellodendrine (1-5 mg) in a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

-

1D NMR: ¹H NMR and ¹³C NMR.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data (FID) using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

-

Analyze the processed spectra to assign all proton and carbon signals and elucidate the complete chemical structure of phellodendrine.

-

Signaling Pathways and Mechanisms of Action

Phellodendrine exerts its diverse pharmacological effects by modulating a variety of cellular signaling pathways.

Anti-inflammatory Pathways

Phellodendrine has demonstrated significant anti-inflammatory properties through its interaction with several key signaling cascades.

-

cAMP and TNF Signaling: Phellodendrine can regulate the cAMP and TNF signaling pathways, which are central to the inflammatory response. By modulating these pathways, it can reduce the production of pro-inflammatory cytokines like IL-6[9].

-

IL-6/STAT3 Pathway: In the context of gouty arthritis, phellodendrine has been shown to inhibit the IL-6/STAT3 signaling pathway, thereby reducing inflammation[4].

-

AKT/NF-κB Pathway: Phellodendrine can inhibit the AKT/NF-κB pathway. NF-κB is a critical transcription factor that controls the expression of many inflammatory genes, including COX-2. Inhibition of this pathway leads to a reduction in the production of inflammatory mediators[4].

Autophagy and Ulcerative Colitis

Phellodendrine has shown therapeutic potential in ulcerative colitis by promoting autophagy.

-

AMPK/mTOR Pathway: It activates the AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathway. The activation of AMPK and inhibition of mTOR are key triggers for the initiation of autophagy, a cellular process that removes damaged components and can help in tissue repair[8].

Anticancer Mechanisms

Phellodendrine exhibits anticancer activity through multiple mechanisms.

-

Inhibition of Macropinocytosis and Glutamine Metabolism: In KRAS-mutated pancreatic cancer cells, phellodendrine inhibits macropinocytosis, a process that cancer cells use to engulf extracellular fluid and nutrients. It also suppresses glutamine metabolism, which is crucial for cancer cell proliferation[4].

-

Induction of ROS and Apoptosis: Phellodendrine induces the accumulation of reactive oxygen species (ROS) and triggers mitochondrial apoptosis in cancer cells[4].

-

ROS/Nrf2/Notch Pathway: In hepatocellular carcinoma, a derivative of phellodendrine has been shown to induce apoptosis by modulating the ROS/Nrf2/Notch signaling pathway.

Conclusion

Phellodendrine, a key bioactive alkaloid from the traditionally used medicinal plant Phellodendron, stands out as a compound with significant therapeutic potential. Its rich ethnobotanical history has provided a solid foundation for modern pharmacological research, which has begun to unravel its complex mechanisms of action against a range of diseases, particularly those with an inflammatory component. The detailed protocols provided in this guide offer a starting point for researchers to further explore the extraction, isolation, and biological activities of phellodendrine. The continued investigation of its effects on various signaling pathways will be crucial in translating its ethnobotanical promise into evidence-based therapeutic applications for the 21st century.

References

- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. nacalai.com [nacalai.com]

- 8. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 9. Isolation of limonoids and alkaloids from Phellodendron amurense and their multidrug resistance (MDR) reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. warwick.ac.uk [warwick.ac.uk]

- 11. r-nmr.eu [r-nmr.eu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ijcmas.com [ijcmas.com]

- 15. m.youtube.com [m.youtube.com]

Unraveling the Therapeutic Web: A Technical Guide to the Molecular Targets of Phellodendrine via Network Pharmacology

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification of molecular targets of Phellodendrine, a primary active component of Phellodendri Cortex, through network pharmacology. This document summarizes quantitative data, details experimental and computational protocols, and visualizes key signaling pathways and workflows to facilitate a comprehensive understanding of Phellodendrine's multifaceted therapeutic potential.

Executive Summary

Phellodendrine, an isoquinoline alkaloid, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-depressant, anti-diabetic, and anti-cancer activities.[1][2][3] Network pharmacology, a discipline that integrates systems biology and computational analysis, has been instrumental in elucidating the complex mechanisms of action of natural products like Phellodendrine. This approach allows for the prediction of multiple drug targets and their interactions within biological networks, moving beyond the traditional "one-drug, one-target" paradigm.[4] This guide synthesizes findings from multiple network pharmacology studies to present a holistic view of Phellodendrine's molecular interactions.

Data Presentation: Phellodendrine's Molecular Targets and Pathways

Network pharmacology studies have identified numerous potential molecular targets of Phellodendrine across various disease contexts. These findings are summarized below for clear comparison.

Table of Identified Molecular Targets of Phellodendrine

The following table collates the common molecular targets of Phellodendrine identified through network pharmacology across different therapeutic areas.

| Therapeutic Area | Identified Molecular Targets | Reference(s) |

| Inflammation | PTGS1, PTGS2, HTR1A, PIK3CA, ADRB2, F3, DPP4, ESR1, ABCC1, ABCB1, JUN, ABCG2 | [2][5] |

| Depression | SLC6A4, SLC6A3, SLC6A2, MAOA, ALB, DRD2, HTR2A, ABCB1, DRD4, ADRB2, CHRM1, HTR1A | [6][7] |

| Diabetes Mellitus | PIK3CA, MMP1, MAPK14, F2, PIK3R1, MMP3, MAPK8, MAPK1, IL2, EGFR, CASP1, PDE5A, CHRNA3, SIGMAR1, F3, ESR1, DRD1, DRD2, DRD3, DRD4 | [1][8] |

| Bladder Cancer | AURKA, FASN, ESR1, JUN, ABCB1, PTGS1, FASN, ABCC1, PTGS1, JUN, PIK3CA, PTGS2 | [3][9] |

| Ulcerative Colitis | Targets within the AMPK signaling pathway | [10] |

Table of Key Signaling Pathways Modulated by Phellodendrine

Enrichment analyses of Phellodendrine's targets consistently point towards its modulation of several key signaling pathways.

| Signaling Pathway | Key Target Proteins | Therapeutic Area(s) | Reference(s) |

| PI3K/Akt Signaling Pathway | PIK3CA, PIK3R1, AKT1 | Inflammation, Depression, Diabetes, Bladder Cancer | [6][1][3] |

| cAMP Signaling Pathway | HTR1A, ADRB2 | Inflammation, Depression, Diabetes | [6][5][8] |

| TNF Signaling Pathway | JUN, IL-6 | Inflammation | [2][5] |

| Serotonergic Synapse | SLC6A4, HTR1A, HTR2A | Depression | [6][7] |

| Dopaminergic Synapse | SLC6A3, DRD1, DRD2, DRD4 | Depression | [6] |

| AMPK/mTOR Signaling Pathway | AMPK, mTOR | Ulcerative Colitis | [10][11] |

| IL-17 Signaling Pathway | MMP9, MMP1, MAPK14, GSK3B, HSP90AA1, S100A9, LCN2, MMP3, MAPK8, MAPK1, CASP3 | Diabetes | [1] |

Experimental and Computational Protocols

The identification of Phellodendrine's molecular targets via network pharmacology follows a systematic workflow. This section details the representative methodologies employed in the cited studies.

Network Pharmacology Workflow

The general workflow of a network pharmacology study involves target prediction, network construction, and functional enrichment analysis.

Network Pharmacology Workflow

3.1.1 Target Prediction for Phellodendrine:

-

Objective: To identify potential protein targets of Phellodendrine.

-

Methodology:

-

Obtain the 2D or 3D chemical structure of Phellodendrine from databases such as PubChem.[1]

-

Submit the structure to target prediction servers like SwissTargetPrediction and PharmMapper.[1] These tools predict targets based on chemical similarity to known ligands or pharmacophore mapping.

-

Compile a list of predicted targets and remove duplicates.

-

3.1.2 Identification of Disease-Related Targets:

-

Objective: To gather a comprehensive list of genes and proteins associated with a specific disease.

-

Methodology:

3.1.3 Protein-Protein Interaction (PPI) Network Construction:

-

Objective: To identify the interactions between the potential targets of Phellodendrine and disease-related targets.

-

Methodology:

-

Identify the intersection of targets from Phellodendrine and the disease of interest using a Venn diagram tool.[5]

-

Input the list of overlapping targets into the STRING database to retrieve known and predicted protein-protein interactions.[5][12]

-

Set a confidence score threshold (e.g., >0.4) to ensure the reliability of the interactions.

-

Visualize and analyze the network using software like Cytoscape to identify key nodes (hub genes) based on network topology parameters (e.g., degree, betweenness centrality).[5]

-

3.1.4 Gene Ontology (GO) and KEGG Pathway Enrichment Analysis:

-

Objective: To determine the biological processes, cellular components, molecular functions, and signaling pathways associated with the identified targets.

-

Methodology:

-

Submit the list of common targets to the Database for Annotation, Visualization and Integrated Discovery (DAVID).[5][13]

-

Perform GO enrichment analysis to identify significantly enriched biological processes (BP), cellular components (CC), and molecular functions (MF).

-

Conduct Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the signaling pathways in which the targets are predominantly involved.[5][8]

-

A p-value cutoff (e.g., <0.05) is typically used to determine statistical significance.

-

Experimental Validation Protocols

3.2.1 Quantitative Polymerase Chain Reaction (qPCR):

-

Objective: To validate the effect of Phellodendrine on the mRNA expression levels of predicted target genes in a relevant cell model.

-

Generalized Protocol:

-

Cell Culture and Treatment: Culture an appropriate cell line (e.g., RAW264.7 macrophages for inflammation studies) and treat with Phellodendrine at various concentrations and time points. Include a control group treated with vehicle.[5]

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol reagent).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based or TaqMan probe-based assay with primers specific to the target genes and a reference gene (e.g., GAPDH, β-actin) for normalization.[14]

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[14]

-

3.2.2 Enzyme-Linked Immunosorbent Assay (ELISA):

-

Objective: To quantify the protein levels of key targets (e.g., cytokines like IL-6) in cell culture supernatants or cell lysates after Phellodendrine treatment.[6]

-

Generalized Protocol:

-

Sample Collection: Collect cell culture supernatants or prepare cell lysates from Phellodendrine-treated and control cells.

-

ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's instructions for the specific protein of interest. This typically involves:

-

Data Analysis: Measure the absorbance using a microplate reader and determine the protein concentration by comparing the sample readings to a standard curve.

-

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate two of the most significant signaling pathways modulated by Phellodendrine as identified through network pharmacology.

PI3K/Akt Signaling Pathway

Phellodendrine's modulation of the PI3K/Akt pathway.

AMPK/mTOR Signaling Pathway

Phellodendrine's regulation of the AMPK/mTOR pathway.

Conclusion

Network pharmacology provides a powerful framework for deciphering the complex molecular mechanisms of natural products. The studies synthesized in this guide collectively indicate that Phellodendrine exerts its therapeutic effects by targeting multiple proteins and modulating key signaling pathways, including the PI3K/Akt and AMPK/mTOR pathways. This multi-target characteristic underscores the potential of Phellodendrine in the treatment of complex diseases such as inflammation, depression, diabetes, and cancer. The data and methodologies presented herein offer a valuable resource for researchers and professionals in the field of drug discovery and development, paving the way for further investigation and clinical application of Phellodendrine.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Network Pharmacology Combined with Bioinformatics Analysis to Texplore the Potential Mechanism of Phellodendri Chinensis Cortex Against Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Network pharmacology combined with experimental verification for exploring the potential mechanism of phellodendrine against depression | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of metabolic fate of phellodendrine and its potential pharmacological mechanism against diabetes mellitus by ultra-high-performance liquid chromatography-coupled time-of-flight mass spectrometry and network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Network Analysis in Systems Biology with R/Bioconductor - 4 Analysis of protein-protein interaction (PPI) networks [almeidasilvaf.github.io]

- 13. DAVID Functional Annotation Bioinformatics Microarray Analysis [davidbioinformatics.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Highly sensitive ELISA-based assay for quantifying protein levels in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ELISA Protocol [protocols.io]

Methodological & Application

High-Efficiency Extraction of Phellodendrine from Cortex Phellodendri: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortex Phellodendri, the dried bark of Phellodendron chinense Schneid. or Phellodendron amurense Rupr., is a fundamental herb in traditional medicine. It is rich in bioactive alkaloids, with phellodendrine being a key component recognized for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] The therapeutic potential of phellodendrine has spurred the development of high-efficiency extraction methods to ensure maximum yield and purity for research and pharmaceutical applications.

This document provides a comprehensive overview of modern, high-efficiency techniques for extracting phellodendrine and other major alkaloids from Cortex Phellodendri. It includes comparative data on extraction yields and detailed protocols for laboratory application.

High-Efficiency Extraction Techniques

Conventional methods like Soxhlet and maceration are often hampered by long extraction times, high solvent consumption, and potential thermal degradation of target compounds. Modern techniques offer significant improvements in efficiency and yield.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing solvent penetration. This process significantly accelerates mass transfer, reducing extraction time and improving yield, often at lower temperatures.[2][3] Studies have shown that UAE is distinctly better than conventional distillation and Soxhlet extraction for obtaining medicinal components from Cortex Phellodendri.[4][5]

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix directly. This rapid, localized heating creates pressure gradients within the plant cells, leading to cell wall rupture and the efficient release of intracellular components into the solvent. MAE offers reduced extraction times and lower solvent usage compared to conventional methods.[6][7]

-

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By manipulating pressure and temperature, the solvating power of the fluid can be precisely controlled. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds.[8]

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method and solvent system is critical for maximizing the yield of phellodendrine and other alkaloids. The following table summarizes quantitative data from studies on various extraction techniques.

| Extraction Method | Solvent System | Key Parameters | Phellodendrine Yield (mg/g) | Berberine Yield (mg/g) | Palmatine Yield (mg/g) | Reference |

| Ultrasonic Extraction | Hydrochloric Acid / Methanol | - | 24.41 | 103.12 | 1.25 | [4][5][9] |

| Ultrasonic Extraction | Hydrochloric Acid / Ethanol | - | High | High | High | [9] |

| Ultrasonic Extraction | Hydrochloric Acid / Distilled Water | - | High | High | - | [9] |

| Ultrasonic Extraction | Deep Eutectic Solvent (Choline Chloride:Citric Acid) + 30% Water | 25°C, 30 min, 20 mL/g ratio | - | ~11.23 | ~5.01 | [10] |

| Ultrasonic Extraction | Deep Eutectic Solvent (Choline Chloride:1,3-Propanediol) + 30% Water | 60°C, 20 min, 400 W, 1:30 ratio | - | 15.57 | 5.42 | [11] |

| Soxhlet Extraction | Hydrochloric Acid / Methanol | - | Lower than UAE | Lower than UAE | Lower than UAE | [4][5] |

| Distillation | - | - | Lower than UAE | Lower than UAE | Lower than UAE | [4][5] |

Note: "High" indicates that the method was reported as effective, but specific quantitative data for phellodendrine was not provided in the cited source. Data is based on the analysis of fresh Phellodendron bark.

Experimental Protocols

Protocol 1: High-Efficiency Ultrasound-Assisted Extraction (UAE) of Phellodendrine

This protocol is based on the highly effective hydrochloric acid/methanol-ultrasonic method, which has demonstrated superior yields for phellodendrine and other key alkaloids.[4][5]

1. Materials and Equipment:

-

Raw Material: Dried Cortex Phellodendri bark

-

Reagents: Methanol (HPLC grade), Hydrochloric Acid (HCl), Deionized Water

-

Equipment: Grinder or mill, 60-mesh sieve, analytical balance, ultrasonic bath or probe sonicator (e.g., 40 kHz, 250W), centrifuge, filtration apparatus (e.g., Buchner funnel with vacuum), rotary evaporator, HPLC system for quantification.

2. Procedure:

-

Sample Preparation:

-

Solvent Preparation:

-

Ultrasonic Extraction:

-

Accurately weigh approximately 0.5 g of the powdered Cortex Phellodendri and place it into a suitable extraction vessel (e.g., a 50 mL centrifuge tube or flask).[5]

-

Add the prepared HCl/Methanol solvent at a solvent-to-solid ratio of 20:1 (v/w), which would be 10 mL of solvent for 0.5 g of powder.

-

Place the vessel in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the vessel.

-

Sonicate for 20-30 minutes at a frequency of 40 kHz and a power of 250 W.[5] Maintain a constant temperature (e.g., 25°C) to prevent thermal degradation of the alkaloids.[10]

-

-

Sample Recovery:

-

After sonication, centrifuge the sample at a low speed (e.g., 1000 rpm) for 1-2 minutes to pellet the solid material.[5]

-

Carefully decant the supernatant (the extract) into a collection flask.

-

For exhaustive extraction, the process can be repeated 2-3 times with fresh solvent, combining the supernatants.

-

-

Concentration:

-

Filter the combined supernatant through a suitable filter (e.g., Whatman No. 1) to remove any remaining fine particles.

-

Concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the solvent is fully removed.

-

Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

-

-

Quantification:

Phellodendrine: Relevant Signaling Pathways

Phellodendrine exerts its pharmacological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.

AMPK/mTOR Signaling Pathway

Phellodendrine has been shown to promote autophagy, a cellular recycling process essential for cell health, by activating the AMP-activated protein kinase (AMPK) pathway while inhibiting the mechanistic target of rapamycin (mTOR).[12][13][14] This mechanism is central to its protective effects in conditions like ulcerative colitis and burn sepsis-induced intestinal injury.[13][14] When activated, AMPK inhibits mTOR, which in turn initiates the autophagy process.[15]

MAPK and NF-κB Signaling Pathways

In the context of inflammation, Cortex Phellodendri extracts have been demonstrated to suppress the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[16] These pathways are critical regulators of the inflammatory response, controlling the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[17] By inhibiting the phosphorylation of MAPKs (ERK, p38, JNK) and preventing the degradation of IκBα (an NF-κB inhibitor), the active compounds in the extract effectively dampen the inflammatory cascade.[16][18] This mechanism underlies the traditional use of Cortex Phellodendri for treating inflammation-related ailments.

References

- 1. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization and antioxidant evaluation of clean and efficient recovery of polyphenols from Phellodendron amurense waste leaves via ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cortex phellodendri: Natural Extract Benefits & Uses [accio.com]

- 4. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modeling and optimization of supercritical fluid extraction of anthocyanin and phenolic compounds from Syzygium cumini fruit pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-efficient extraction of principal medicinal components from fresh Phellodendron bark (cortex phellodendri) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Phellodendrine inhibits oxidative stress and promotes autophagy by regulating the AMPK/mTOR pathway in burn sepsis-induced intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Phellodendrine Cell-Based Assay for Anti-Inflammatory Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendrine, a quaternary isoquinoline alkaloid derived from the bark of Phellodendron amurense, has demonstrated significant anti-inflammatory properties in various studies.[1][2][3][4][5][6] This application note provides a detailed protocol for a cell-based assay to screen and characterize the anti-inflammatory effects of phellodendrine and other potential drug candidates. The protocol utilizes the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to mimic an inflammatory response in vitro.[1][5][7][8][9][10][11] Key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are measured to quantify the anti-inflammatory activity.

Principle

Murine macrophage RAW 264.7 cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which triggers a robust inflammatory response. This response involves the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of inflammatory mediators.[1][2][3][5][6] Phellodendrine's anti-inflammatory potential is assessed by its ability to inhibit the production of these mediators in LPS-stimulated cells.

Data Presentation

Table 1: Expected Effect of Phellodendrine on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Phellodendrine Conc. (µg/mL) | LPS (1 µg/mL) | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) | Cell Viability (%) |

| Vehicle Control | 0 | - | Low | Low | Low | 100 |

| LPS Control | 0 | + | 100 | 100 | 100 | ~95-100 |

| Phellodendrine | 5 | + | Reduced | Reduced | Reduced | >95 |

| Phellodendrine | 10 | + | Significantly Reduced | Significantly Reduced | Significantly Reduced | >95 |

| Phellodendrine | 20 | + | Strongly Reduced | Strongly Reduced | Strongly Reduced | >95 |

Note: The expected results are based on published literature.[1] Actual values may vary depending on experimental conditions.

Experimental Protocols

Materials and Reagents

-

Phellodendrine (purity ≥98%)

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent System

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β

-

Phosphate Buffered Saline (PBS)

-

96-well and 24-well cell culture plates

Cell Culture and Maintenance

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[1]

-

Treat the cells with various concentrations of phellodendrine (e.g., 5, 10, 20, 40, 80, and 160 µg/mL) for 24 hours.[1]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[1]

-

Measure the absorbance at 492 nm using a microplate reader.[1]

-

Calculate cell viability as a percentage of the untreated control.

Anti-Inflammatory Screening Assay

-

Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with non-toxic concentrations of phellodendrine (e.g., 5, 10, 20 µg/mL) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no phellodendrine, no LPS) and an LPS control (LPS only).[1][8][9]

-

After incubation, collect the cell culture supernatants for NO and cytokine analysis.

Measurement of Nitric Oxide (NO) Production

-

Transfer 50 µL of the collected cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-Inflammatory Cytokines (ELISA)

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using commercially available ELISA kits.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the cell culture supernatants and standards to the wells.

-

Add the detection antibody, followed by the enzyme conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Visualizations

Caption: Experimental workflow for screening the anti-inflammatory effects of phellodendrine.

Caption: Phellodendrine's inhibitory effect on the NF-κB signaling pathway.

Caption: Phellodendrine's inhibitory effect on the MAPK signaling pathway.

References

- 1. Utilizing network pharmacology and experimental validation to investigate the underlying mechanism of phellodendrine on inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phellodendrine promotes autophagy by regulating the AMPK/mTOR pathway and treats ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phellodendri Cortex: A Phytochemical, Pharmacological, and Pharmacokinetic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isolation of Pure Phellodendrine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the isolation of pure phellodendrine from herbal mixtures, primarily targeting the bark of Phellodendron species. The methodology encompasses an optimized ultrasonic-assisted extraction, followed by a two-step chromatographic purification process involving pH-zone-refining counter-current chromatography and preparative high-performance liquid chromatography. The final step of crystallization to yield high-purity phellodendrine is also detailed. This protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a reliable method for obtaining pure phellodendrine for further studies.

Introduction

Phellodendrine is a quaternary ammonium alkaloid found in the bark of Phellodendron amurense and Phellodendron chinense, plants with a long history of use in traditional medicine.[1] As a bioactive compound, phellodendrine has garnered interest for its potential therapeutic properties. The isolation of pure phellodendrine is crucial for accurate pharmacological evaluation and potential drug development. This protocol outlines a robust and efficient method for its isolation, ensuring high yield and purity.

Overall Workflow